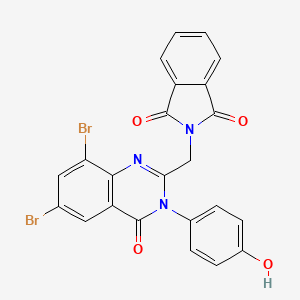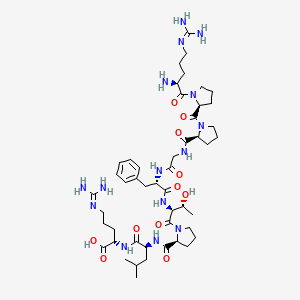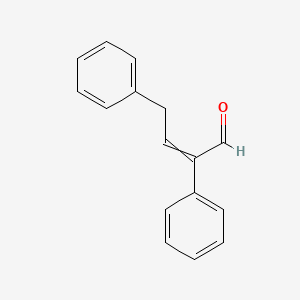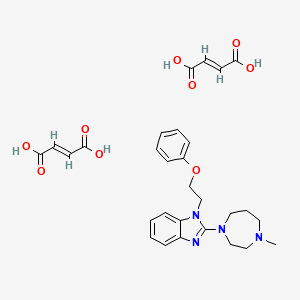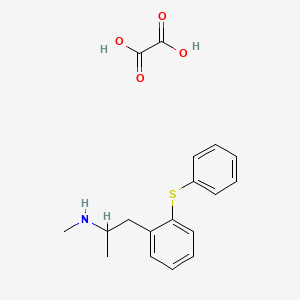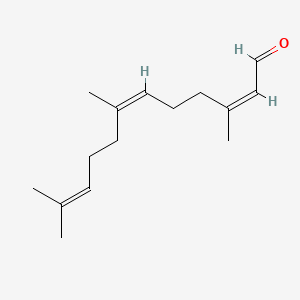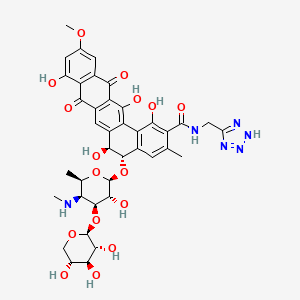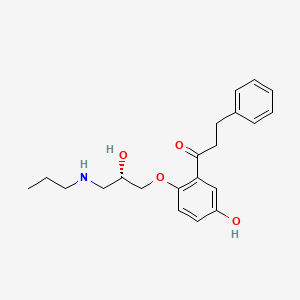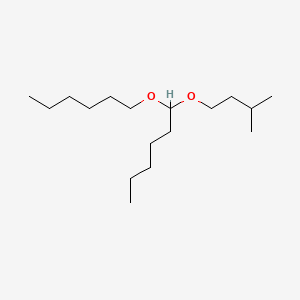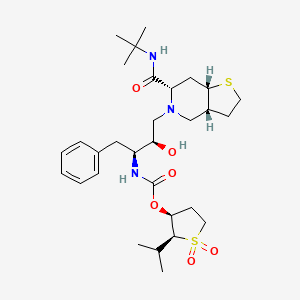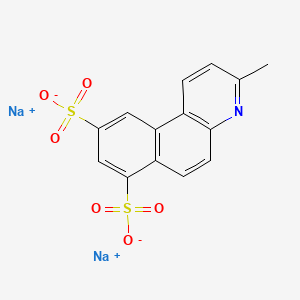
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt is a chemical compound with the molecular formula C14H11NO6S2.2Na. It is a derivative of benzoquinoline, characterized by the presence of two sulfonic acid groups and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt typically involves the sulfonation of 3-methylbenzo(f)quinoline. The reaction is carried out under controlled conditions using sulfuric acid or oleum as the sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to obtain the disodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, often involving nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Aplicaciones Científicas De Investigación
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(f)quinoline: Lacks the sulfonic acid and methyl groups, resulting in different chemical properties and reactivity.
3-Methylbenzo(f)quinoline: Similar structure but without the sulfonic acid groups, leading to lower solubility and different reactivity.
Benzo(f)quinoline-7,9-disulfonic acid: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt is unique due to the presence of both sulfonic acid groups and a methyl group.
Propiedades
Número CAS |
70851-58-0 |
|---|---|
Fórmula molecular |
C14H9NNa2O6S2 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
disodium;3-methylbenzo[f]quinoline-7,9-disulfonate |
InChI |
InChI=1S/C14H11NO6S2.2Na/c1-8-2-3-10-12-6-9(22(16,17)18)7-14(23(19,20)21)11(12)4-5-13(10)15-8;;/h2-7H,1H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
Clave InChI |
PGBUNBCTWYZCHI-UHFFFAOYSA-L |
SMILES canónico |
CC1=NC2=C(C=C1)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)


